![molecular formula C16H10BrN3O3S B2926217 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 300569-82-8](/img/structure/B2926217.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

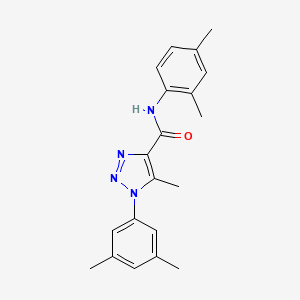

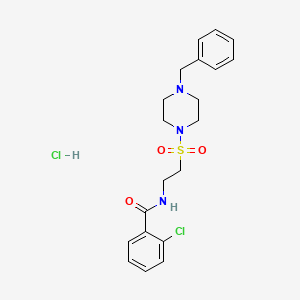

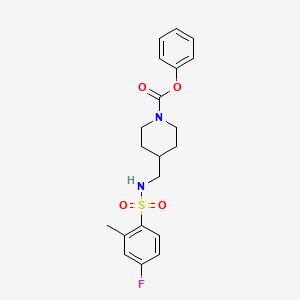

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that has been studied for its pharmacological activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Molecular Structure Analysis

The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The crystal structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” include the reaction of 2-(4-Bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Quality Control

A study developed quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, demonstrating the relevance of such compounds in pharmaceutical research. Although the specific compound of interest is not directly mentioned, the methodology and focus on anticonvulsants highlight the broader category's potential, which includes N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Sych et al., 2018).

Spectroscopic and Structural Analysis

Research into the synthesis, crystal structure, and spectroscopic properties of similar benzamide derivatives has led to insights into their structural-property relationships and potential antitumor activities. These studies suggest the importance of such analyses in understanding the chemical and biological behaviors of these compounds (He et al., 2014).

Antimicrobial Evaluation

Derivatives of 4-thiazolidinone, including those related to the compound of interest, have been prepared and evaluated for their antimicrobial activity. This research highlights the potential of these derivatives in developing new antimicrobial agents (Deep et al., 2014).

Crystal Engineering and Molecular Interactions

Studies on crystal engineering with hydrogen and halogen bonds provide insights into how these interactions can be exploited for crystal design, which is relevant for designing materials with specific properties. Such research can inform the development of new materials based on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Saha et al., 2005).

Vibrational Spectroscopic Analysis and Molecular Docking

A comparative vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide has been conducted, along with molecular docking studies to predict its antibacterial efficacy. This research demonstrates the compound's potential applications in electro-optical devices and as an antibacterial drug (Dwivedi & Kumar, 2019).

Zukünftige Richtungen

The future directions for the study of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” could involve further exploration of its pharmacological activities. The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPPMNQLNBZAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)

![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)